Acetic acid;pyridin-2-amine

Description

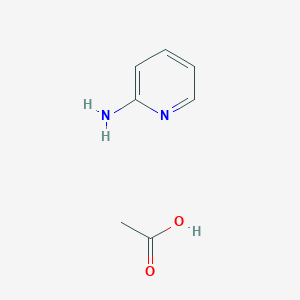

Structure

2D Structure

Properties

CAS No. |

104613-71-0 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

acetic acid;pyridin-2-amine |

InChI |

InChI=1S/C5H6N2.C2H4O2/c6-5-3-1-2-4-7-5;1-2(3)4/h1-4H,(H2,6,7);1H3,(H,3,4) |

InChI Key |

MCVTVNMOCXKZGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=NC(=C1)N |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Acetic Acid;pyridin 2 Amine Systems

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a material.

Determination of Crystal System and Space Group

This subsection cannot be completed as no specific single-crystal X-ray diffraction data for acetic acid;pyridin-2-amine was found in the searched literature.

Asymmetric Unit Content and Lattice Parameters

This subsection cannot be completed as no specific single-crystal X-ray diffraction data for this compound was found in the searched literature.

Molecular Conformation and Interatomic Distances

This subsection cannot be completed as no specific single-crystal X-ray diffraction data for this compound was found in the searched literature.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for characterizing chemical compounds by probing their interaction with electromagnetic radiation. Techniques like FTIR and UV-Vis spectroscopy provide valuable insights into the functional groups, electronic structure, and bonding within the this compound system.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of the this compound complex, FTIR is used to confirm the proton transfer from acetic acid to the pyridine (B92270) ring, a hallmark of salt formation.

The spectrum of the complex shows characteristic bands from both the 2-aminopyridinium cation and the acetate (B1210297) anion. The vibrational modes of the unreacted 2-aminopyridine (B139424) include N-H stretching of the primary amine, typically observed in the 3480-3250 cm⁻¹ region, and a scissoring vibration around 1620 cm⁻¹. Upon protonation of the pyridine nitrogen, new vibrations associated with the N⁺-H group are expected.

Simultaneously, the characteristic C=O stretching vibration of the carboxylic acid dimer (around 1700 cm⁻¹) disappears and is replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). These typically appear near 1600 cm⁻¹ and 1400 cm⁻¹, respectively.

A study on a related compound, 2-aminopyridinium copper acetate, identified key vibrational frequencies that help confirm the presence of the constituent ions. researchgate.net The N-H stretching of the primary amine was assigned to a peak near 3420 cm⁻¹. researchgate.net Stretching vibrations for C=C and C-C in the pyridine ring were observed around 1628 cm⁻¹ and 1523 cm⁻¹. researchgate.net Additionally, a peak corresponding to C-O stretching was identified at 1350.17 cm⁻¹. researchgate.net These findings support the interpretation of the FTIR spectrum for the this compound system.

Table 1: Characteristic FTIR Vibrational Frequencies for the this compound System Data compiled from studies on 2-aminopyridine and related acetate complexes. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source Component |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch (Amine) | 3450 - 3300 | 2-Aminopyridinium |

| C-H Stretch (Aromatic) | 3100 - 3000 | 2-Aminopyridinium |

| N-H Scissoring (Amine) | ~1630 | 2-Aminopyridinium |

| C=C & C=N Ring Stretch | 1630 - 1450 | 2-Aminopyridinium |

| COO⁻ Asymmetric Stretch | 1610 - 1550 | Acetate |

| COO⁻ Symmetric Stretch | 1420 - 1335 | Acetate |

| C-N Stretch | 1330 - 1260 | 2-Aminopyridinium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about its electronic transitions. For the this compound system, UV-Vis spectroscopy can confirm the formation of the 2-aminopyridinium cation and characterize its electronic properties.

The UV spectrum of 2-aminopyridine is characterized by electronic transitions within the aromatic system (π → π) and transitions involving the non-bonding electrons on the nitrogen atoms (n → π). edinst.com Upon salt formation with acetic acid, the pyridine nitrogen is protonated. This protonation leads to changes in the electronic structure of the pyridine ring, which in turn affects the energy of the electronic transitions. Consequently, a shift in the position and intensity of the absorption maxima (λₘₐₓ) is typically observed compared to the free 2-aminopyridine molecule.

Studies on related 2-aminopyridinium-containing crystals show strong absorption in the UV region. For instance, 2-aminopyridinium malonate exhibits a lower cutoff wavelength at 347 nm. researchgate.net A metal-coordinated complex, 2-aminopyridinium copper acetate, shows a similar cutoff wavelength at 332.51 nm. researchgate.net This high transparency in the visible region is a key optical property. The absorption behavior is directly related to the electronic band structure of the material. researchgate.net Re-evaluation of 2-aminopyridine in sulfuric acid, where it exists as the pyridinium (B92312) ion, confirms its strong absorption in the UV range, with an excitation wavelength of 310 nm used for fluorescence studies. edinst.com

Table 2: UV-Vis Absorption Data for 2-Aminopyridine and Related Compounds

| Compound | Condition / Solvent | Key Spectral Feature |

|---|---|---|

| 2-Aminopyridine | 1M H₂SO₄ | Excitation λ = 310 nm edinst.com |

| 2-Aminopyridinium Malonate | Crystal | Lower cutoff λ = 347 nm researchgate.net |

| 2-Aminopyridinium Copper Acetate | Crystal | Lower cutoff λ = 332.51 nm researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 2-aminopyridinium acetate in solution, confirming the proton transfer and providing detailed information about the electronic environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the salt is expected to show a combination of signals corresponding to both the 2-aminopyridinium cation and the acetate anion. A defining feature of salt formation is the significant downfield shift of the pyridine ring protons and the amine protons compared to neutral 2-aminopyridine. This is due to the deshielding effect of the positive charge on the protonated aromatic ring. nih.govacs.org The acetate anion typically displays a sharp singlet for its methyl protons, generally at a higher field (around 1.9-2.1 ppm). nih.gov The protons of the 2-aminopyridinium cation are expected in the aromatic region, with the proton attached to the ring nitrogen appearing at a very low field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in It will feature distinct signals for the two carbons of the acetate anion (the methyl and the carboxylate carbon) and the five carbons of the 2-aminopyridinium cation. The carboxylate carbon of acetate is typically found significantly downfield (~170-180 ppm). oregonstate.edu The carbons of the pyridinium ring will appear in the aromatic region, with their precise shifts influenced by the positive charge and the amino substituent.

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 2-Aminopyridinium Acetate

| Ion | Nucleus | Atom | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|---|

| Acetate | ¹H | CH₃ | ~1.9 - 2.1 | Singlet |

| ¹³C | CH₃ | ~20 - 25 | ||

| ¹³C | COO⁻ | ~175 - 180 | ||

| 2-Aminopyridinium | ¹H | Pyridine-H | ~6.5 - 8.5 | Downfield shift compared to neutral 2-aminopyridine |

| ¹H | NH₂ | > 5.0 | Broad signal, downfield shift | |

| ¹H | N⁺-H | > 10.0 | Broad signal, significantly downfield |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for unequivocally confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov For 2-aminopyridinium acetate, HR-MS can be used to determine the exact mass of the intact ion pair or its individual ionic components. This data allows for the confident calculation of the molecular formula.

The theoretical exact masses for the constituent ions and the neutral compound are calculated based on the masses of their most abundant isotopes. These theoretical values can then be compared to experimental results, with a match within a few parts per million (ppm) providing strong evidence for the compound's identity.

Interactive Table 2: Theoretical Exact Masses for 2-Aminopyridinium Acetate Components

| Component | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| 2-Aminopyridinium Cation | [C₅H₇N₂]⁺ | 95.06092 nih.gov |

| Acetate Anion | [C₂H₃O₂]⁻ | 59.01330 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is the foremost analytical technique for the characterization of crystalline solids. Every crystalline material produces a unique diffraction pattern, which serves as a "fingerprint" for that specific solid-state phase. oregonstate.edu In the context of 2-aminopyridinium acetate, PXRD is used to:

Confirm the formation of a new crystalline salt phase.

Verify the phase purity of the bulk sample.

Distinguish the salt from its crystalline starting materials (2-aminopyridine).

Identify the presence of any different crystalline forms, known as polymorphs. rsc.org

The PXRD pattern of a randomly oriented powder sample is a plot of scattered X-ray intensity versus the scattering angle (2θ). The salt formation results in a new crystal lattice, which generates a diffraction pattern with a unique set of peak positions and relative intensities that is distinct from a simple physical mixture of the starting components.

While the specific crystal structure for 2-aminopyridinium acetate is not publicly available, analysis of related structures provides insight into the crystallographic data obtained. For example, the isomeric compound 2-(4-Aminopyridinio)acetate has been characterized by single-crystal X-ray diffraction, yielding precise unit cell parameters that define its crystal lattice. nih.gov Similar data would be expected for 2-aminopyridinium acetate.

Interactive Table 3: Example Crystal Data for the Related Isomer, 2-(4-Aminopyridinio)acetate nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.9766 (18) |

| b (Å) | 9.0555 (18) |

| c (Å) | 8.9886 (18) |

| β (°) | 106.57 (3) |

Thermodynamic Stability of Crystalline Forms of 2-Aminopyridinium Acetate

The study of thermodynamic stability is essential, as a single compound can often crystallize in multiple forms (polymorphs), each possessing different physical properties and stability. rsc.org Identifying the most stable crystalline form is critical for ensuring the consistency and performance of the material.

The primary techniques used to investigate thermodynamic stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow into a sample and a reference as a function of temperature. A DSC thermogram can reveal key thermal events such as melting (endotherm), crystallization (exotherm), and solid-solid phase transitions between polymorphs. The melting point is a key indicator of crystalline purity and identity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose. For hydrated or solvated crystal forms, TGA can quantify the amount of solvent loss upon heating. Studies on related 2-aminopyridinium salts have used these methods to characterize dehydration and decomposition processes, revealing the temperature limits of their stability. rsc.org

By analyzing the thermal behavior, one can establish the stable temperature range for the 2-aminopyridinium acetate crystal and investigate the potential for polymorphism.

Morphological Analysis of Grown Crystals

The morphological analysis of 2-aminopyridinium acetate involves the characterization of the size, shape, and surface features of its crystals. The external shape of a crystal is known as its habit, which is a consequence of its internal crystal structure and the conditions under which it was grown (e.g., solvent, temperature, rate of cooling, and presence of impurities).

Common techniques for morphological analysis include:

Optical Microscopy: Provides basic information on crystal shape, size distribution, and transparency.

Scanning Electron Microscopy (SEM): Offers high-resolution imaging of the crystal surface, revealing detailed topography and morphology.

For related organic salts, such as 2-aminopyridinium hydrogen phthalate, a "colorless block-shaped" morphology has been reported. nih.gov Other 2-aminopyridinium compounds have been observed to form needle-like or prismatic crystals. The crystal habit is not just a descriptive feature; it has significant practical implications for the material's bulk properties, including flowability, compaction behavior, and dissolution rate. Therefore, controlling the crystallization process to achieve a consistent and desirable morphology is a key objective in materials science.

Intermolecular Interactions and Supramolecular Assembly in Acetic Acid;pyridin 2 Amine Structures

Supramolecular Synthons

The concept of supramolecular synthons is a cornerstone of crystal engineering, representing robust and predictable recognition patterns between functional groups. In the Acetic acid;pyridin-2-amine system, the interaction is defined by the highly reliable carboxylic acid-pyridine supramolecular heterosynthon . yu.edu.jo

This heterosynthon is formed by the combination of the O-H⋯N and N-H⋯O hydrogen bonds between the carboxylic acid and the 2-aminopyridine (B139424) moiety. This specific pattern of two-point recognition generates a cyclic motif described by the graph-set notation R²₂(8). This R²₂(8) ring is one of the most robust and frequently observed synthons in cocrystals of carboxylic acids and 2-aminopyridine derivatives. yu.edu.jo Its prevalence is due to the ideal complementarity of the hydrogen bond donors and acceptors. While the formation of this primary heterosynthon is well-established by computational studies, a complete description of the extended supramolecular architecture, which would involve how these synthons are arranged relative to one another in three dimensions, is not possible without experimental crystal structure data.

The 2-Aminopyridinium-Carboxylate Supramolecular Heterosynthon

The interaction between 2-aminopyridine and carboxylic acids, such as acetic acid, is dominated by the formation of the 2-aminopyridinium-carboxylate supramolecular heterosynthon. yu.edu.joul.ie This robust structural motif arises from a proton transfer from the carboxylic acid's hydroxyl group to the aromatic nitrogen of the 2-aminopyridine moiety. yu.edu.jo This transfer results in the formation of an ion pair: the 2-aminopyridinium cation and the carboxylate anion.

The occurrence of this heterosynthon is statistically prevalent. A survey of the Cambridge Structural Database (CSD) revealed that approximately 77% of crystal structures containing both 2-aminopyridine and carboxylic acid functionalities exhibit this heterosynthon. yu.edu.jo In systems where other competing functional groups are absent, the formation of the heterosynthon increases to 97%. yu.edu.joresearchgate.net

A key indicator of this proton transfer is the change in the C-N-C bond angle within the pyridine (B92270) ring. The protonation of the ring nitrogen causes this angle to increase significantly compared to its value in the neutral molecule. yu.edu.jo

Table 1: Effect of Protonation on the C-N-C Bond Angle of 2-Aminopyridine

| Species | State | Average C-N-C Bond Angle (°) | Reference |

|---|---|---|---|

| 2-Aminopyridine | Neutral | 116 (±2) | yu.edu.jo |

| 2-Aminopyridinium | Cationic (Protonated) | 121 (±2) | yu.edu.jo |

R₂(8) Ring Motif in Co-crystals and Salts

The 2-aminopyridinium-carboxylate heterosynthon is characterized by a specific and highly stable hydrogen bonding pattern known as the R²₂(8) ring motif. researchgate.net This motif is formed by a pair of N-H···O hydrogen bonds that link the cation and anion. researchgate.net Specifically, the hydrogen atom on the protonated pyridine nitrogen and a hydrogen atom from the amino group of the 2-aminopyridinium cation each form a hydrogen bond with one of the oxygen atoms of the carboxylate group from the acetate (B1210297) anion. researchgate.netresearchgate.net

This notation, R²₂(8), is a graph-set descriptor where 'R' signifies a ring, the subscript '2' indicates the number of hydrogen bond acceptors (the two oxygen atoms of the carboxylate), the superscript '2' denotes the number of hydrogen bond donors (the N-H groups of the pyridinium (B92312) cation), and the number in parentheses (8) is the total number of atoms forming the ring. nih.govacs.org The formation of this bimolecular cyclic hydrogen-bonded motif is a defining feature in the crystal structures of salts formed between 2-aminopyridine and carboxylic acids. nih.govnih.gov

Homosynthons and Heterosynthons in Multi-Component Systems

In a multi-component system like acetic acid and 2-aminopyridine, there is a competition between the formation of homosynthons (interactions between identical molecules) and heterosynthons (interactions between different molecules). acs.orgrsc.org The predominant interactions dictate the final crystalline assembly. rsc.org

The potential homosynthons in this system are the carboxylic acid dimer, formed by two acetic acid molecules linking through O-H···O hydrogen bonds, and the 2-aminopyridine dimer, which can form through N-H···N hydrogen bonds. yu.edu.jonih.gov However, the interaction between the complementary functional groups of acetic acid and 2-aminopyridine leads to the formation of the 2-aminopyridinium-carboxylate heterosynthon. yu.edu.jorsc.org

Crystal engineering principles suggest that co-crystals and salts form when the heterosynthon interactions are energetically more favorable than the homosynthon interactions. acs.orgrsc.org In the case of acetic acid and 2-aminopyridine, the formation of the ionic R²₂(8) heterosynthon is overwhelmingly preferred over the neutral homosynthons, highlighting its robustness and stability. yu.edu.joresearchgate.net

Table 2: Supramolecular Synthons in the this compound System

| Synthon Type | Interacting Molecules | Key Interaction | Prevalence | Reference |

|---|---|---|---|---|

| Heterosynthon | 2-Aminopyridinium and Acetate | N-H···O Hydrogen Bonds (R²₂(8) motif) | Highly Preferred | yu.edu.joresearchgate.net |

| Homosynthon | Acetic Acid - Acetic Acid | O-H···O Hydrogen Bonds (Carboxylic acid dimer) | Rarely Observed | yu.edu.jorsc.org |

| Homosynthon | 2-Aminopyridine - 2-Aminopyridine | N-H···N Hydrogen Bonds | Rarely Observed | yu.edu.jo |

Principles of Self-Assembly in Crystalline Architectures

The spontaneous organization of acetic acid and 2-aminopyridine into a well-defined crystalline architecture is a process of molecular self-assembly. researchgate.net This process is governed by the principles of molecular recognition, where molecules interact through specific, directional non-covalent bonds to form thermodynamically stable superstructures. researchgate.net

The primary driving force for the self-assembly in this system is the strong and directional nature of hydrogen bonds. researchgate.net The formation of the robust 2-aminopyridinium-carboxylate heterosynthon with its characteristic R²₂(8) motif acts as a reliable structure-directing unit. researchgate.net This heterosynthon can be considered a supramolecular building block that subsequently arranges into a repeating pattern, forming one-, two-, or three-dimensional networks that constitute the final crystal lattice. rsc.orgresearchgate.net The predictability of this specific heterosynthon formation is a core principle in the crystal engineering of materials containing these functional groups. researchgate.net

Solvent Effects on Intermolecular Interactions

The solvent used during crystallization can significantly influence the intermolecular interactions and the final solid-state structure of the resulting material. acs.org The choice of solvent affects the organization of the co-formers in the solution phase, which can impact the nucleation and growth of the crystal. acs.orgdntb.gov.ua

Studies on the analogous acetic acid-pyridine system have shown that the nature of the acid-base interaction is highly dependent on the solvent environment. rsc.org In a solvent like water, the interaction tends to occur between pre-formed clusters of acetic acid and pyridine. rsc.org Conversely, in a solvent such as acetonitrile, the interaction proceeds between individual, solvated molecules of the acid and the base. rsc.org This difference is attributed to the varying structures of the solute molecules within each solvent.

The polarity, proticity, and hydrogen-bonding capabilities of the solvent can modulate the strength of the intermolecular interactions between the solute molecules (acetic acid and 2-aminopyridine). rsc.org This modulation can influence which synthons are formed and may lead to the crystallization of different polymorphic forms or solvates, making solvent selection a critical parameter in controlling the solid-state outcome. acs.org

Table 3: Influence of Solvent on Acetic Acid-Pyridine Interaction Pathway

| Solvent | Nature of Interaction | Interacting Species | Reference |

|---|---|---|---|

| Water | Intercluster Interaction | Acetic acid clusters and Pyridine clusters | rsc.org |

| Acetonitrile | Intermonomer Interaction | Individual Acetic acid and Pyridine molecules | rsc.org |

Proton Transfer Dynamics and Tautomerism in 2 Aminopyridine Acetic Acid Systems

Ground State Proton Transfer Energetics and Mechanisms

In the ground state, the formation of a dual hydrogen-bonded complex between 2-aminopyridine (B139424) (2AP) and acetic acid significantly lowers the energy barrier for proton transfer. ccu.edu.tw Theoretical calculations indicate that the proton-transfer tautomer, 2(1H)-pyridinimine (2PI) complexed with acetic acid, is higher in energy than the normal 2AP/acetic acid complex by approximately 8-12 kcal/mol. ccu.edu.tw The Density Functional Theory (DFT) method, in particular, provides a smaller energy difference compared to Hartree-Fock and MP2 methods. ccu.edu.tw

The mechanism of proton transfer in the ground state is thought to be a stepwise process. The energy barrier for the reverse proton transfer, from the 2PI/acetic acid tautomer back to the 2AP/acetic acid complex, is calculated to be very small, in the range of 0.40 to 1.60 kcal/mol, depending on the theoretical method used. ccu.edu.tw This low barrier suggests that the reverse reaction is facile. The inclusion of electron correlation in theoretical models resolves a single transition state geometry for the ground-state proton transfer. ccu.edu.tw

Table 1: Ground-State Thermodynamic Parameters for 2-Aminopyridine (2AP) Monomer and its Acetic Acid Complex This table presents calculated energy differences for the proton-transfer tautomer relative to the normal form.

| Species | Theoretical Method | Relative Energy (kcal/mol) |

| 2AP Monomer Tautomer | - | 14.06 ccu.edu.tw |

| 2AP/Acetic Acid Tautomer | Various | 8 - 12 ccu.edu.tw |

Excited State Proton Transfer (ESPT) Mechanisms and Dynamics

Upon photoexcitation to the first excited singlet state (S1), which possesses a ππ* configuration, the 2-aminopyridine-acetic acid system undergoes a dramatic shift in its proton transfer dynamics. ccu.edu.twamazonaws.com The double proton-transfer reaction is confirmed to occur in the excited state of the doubly hydrogen-bonded complex. acs.orgims.ac.jp This excited-state double proton transfer (ESDPT) is facilitated by the catalytic action of acetic acid. ccu.edu.tw

Theoretical calculations at the CIS level have identified two transition-state geometries for the ESDPT process. ccu.edu.tw The energy barriers for this excited-state transfer were estimated to be 9.48 and 8.67 kcal/mol relative to the reactant. ccu.edu.tw However, when zero-point energy is considered, these two barriers merge into a single, broader barrier. ccu.edu.tw The driving force for this rapid proton transfer is attributed to the principle of relieving excited-state antiaromaticity; the initially aromatic 2-aminopyridine becomes antiaromatic in its first ππ* excited state, and proton transfer helps to alleviate this instability. amazonaws.comnih.gov

Picosecond Dynamics of Stepwise Double Proton Transfer

Time-resolved fluorescence spectroscopy has provided crucial insights into the ultrafast dynamics of the ESDPT process in the 2-aminopyridine/acetic acid system in hexane. acs.orgims.ac.jp The reaction proceeds in a stepwise manner. acs.orghamalab.com The first step, the transfer of a proton from acetic acid to the ring nitrogen of 2-aminopyridine, is extremely fast and has not been time-resolved in these experiments. acs.orgims.ac.jp

This initial transfer forms an ion-pair intermediate. hamalab.com The second step, the transfer of a proton from the amino group of 2-aminopyridine to the acetate (B1210297), occurs with a time constant of approximately 5 picoseconds (ps). acs.orgims.ac.jphamalab.com This is observed as a decay at 360 nm and a corresponding rise in the imino tautomer fluorescence at 480 nm. acs.orgims.ac.jp Deuterium substitution at the amino group slows this second proton transfer to 7 ps, confirming the involvement of this proton in the rate-determining step. acs.org Thus, the entire stepwise double proton transfer is completed within 5 ps in the excited state. acs.org

Amino-Imino Tautomerization Processes in Solution and Solid State

The equilibrium between the amino and imino tautomers of 2-aminopyridine is a key aspect of this system. In the ground state, the amino form is significantly more stable. ccu.edu.tw However, photoexcitation can induce a shift towards the imino form. researchgate.net This photoinduced amino-imino tautomerism has been observed in various environments, including low-temperature argon matrices where the process is reversible upon irradiation with different wavelengths of light. researchgate.net

In solution, the presence of a protic solvent like acetic acid is crucial for facilitating the tautomerization via the formation of a doubly hydrogen-bonded complex. nih.govnih.gov The amino-imino tautomerization of the 2-aminopyridine-acetic acid system has been studied in non-polar solvents like isooctane. acs.org In the solid state, the specific tautomeric form present can be influenced by the crystal packing and intermolecular interactions. For instance, in cocrystals with other molecules, either the amidine (amino) or imidine (imino) form can be stabilized. acs.org

Role of Acetic Acid as a Proton Transfer Catalyst and Mediator

Acetic acid plays a multifaceted role in the proton transfer dynamics of the 2-aminopyridine system, acting as both a catalyst and a mediator. ccu.edu.twkau.edu.sa By forming a dual hydrogen-bonded bridge, acetic acid drastically reduces the activation energy barrier for proton transfer compared to the unimolecular process. ccu.edu.twmdpi.com

In the excited state, acetic acid facilitates a stepwise double proton transfer. hamalab.comkau.edu.sa It first acts as a proton donor, transferring a proton to the pyridine (B92270) nitrogen of 2-aminopyridine. hamalab.comkau.edu.sa Subsequently, it acts as a proton acceptor, receiving a proton from the amino group of 2-aminopyridine. hamalab.comkau.edu.sa This catalytic cycle involves a shift of the C=O double bond within the acetic acid molecule. kau.edu.sa The strengthening of the intermolecular hydrogen bonds in the excited state is a key factor that induces the proton transfer. kau.edu.sa Acetic acid's ability to mediate proton and electron transfer is a recognized phenomenon in other chemical reactions as well. academie-sciences.fr

Spectroscopic Probes for Proton Transfer Dynamics and Complex Formation

A variety of spectroscopic techniques are instrumental in elucidating the complex formation and proton transfer dynamics in the 2-aminopyridine-acetic acid system.

Steady-state absorption and fluorescence spectroscopy are used to confirm the formation of the hydrogen-bonded complex and to observe the large Stokes-shifted fluorescence from the proton-transferred tautomer. acs.orgims.ac.jpnih.gov The appearance of a new, red-shifted fluorescence band is a hallmark of excited-state proton transfer. amazonaws.comnih.gov

Picosecond time-resolved fluorescence spectroscopy provides direct kinetic data on the rates of the individual proton transfer steps in the excited state. acs.orgims.ac.jphamalab.com

Infrared (IR) spectroscopy is used to study the hydrogen bonding and the reversible amino-imine tautomerism, particularly in matrix-isolation studies. researchgate.net

Femtosecond pump-probe electron-ion coincidence spectroscopy and time-resolved mass spectroscopy have been used to observe the excited-state population dynamics in real time and identify the character of the locally excited and proton/hydrogen transfer states in the 2-aminopyridine dimer, a related system. nih.gov

NMR spectroscopy can be used to detect the formation of proton transfer complexes in solution, for example, by the disappearance of the phenolic proton signal and the appearance of a new signal corresponding to the protonated species. mdpi.com

Thermodynamic Parameters and Activation Barriers of Proton Transfer

Theoretical calculations have been crucial in quantifying the thermodynamic and kinetic parameters of the proton transfer processes in the 2-aminopyridine-acetic acid system.

In the ground state, the proton-transfer tautomer is energetically less favorable than the amino form by 8-12 kcal/mol. ccu.edu.tw The activation barrier for the reverse proton transfer (tautomer to normal form) is very low, calculated to be between 0.40 and 1.60 kcal/mol, making it a facile process. ccu.edu.tw

Table 2: Calculated Activation Barriers and Energy Differences for Proton Transfer in the 2-Aminopyridine/Acetic Acid System This table summarizes key energetic parameters for the proton transfer process in both the ground and excited states.

| State | Process | Theoretical Method | Value (kcal/mol) |

| Ground | Forward Proton Transfer (Energy Difference) | Various | 8 - 12 ccu.edu.tw |

| Ground | Reverse Proton Transfer (Activation Barrier) | MP2/6-31G(d′,p′) | 1.60 ccu.edu.tw |

| Ground | Reverse Proton Transfer (Activation Barrier) | B3LYP/6-31+G(d′,p′) | 0.40 ccu.edu.tw |

| Excited (S1) | Forward Proton Transfer (Activation Barrier 1) | CIS/6-31+G(d′,p′) | 9.48 ccu.edu.tw |

| Excited (S1) | Forward Proton Transfer (Activation Barrier 2) | CIS/6-31+G(d′,p′) | 8.67 ccu.edu.tw |

| Excited (S1) | Energy Difference (Tautomer vs. Normal) | - | -7.2 amazonaws.com |

Influence of Solvent Environment on Proton Transfer Equilibrium

The solvent environment plays a critical role in dictating the dynamics and equilibrium of proton transfer in the 2-aminopyridine-acetic acid system. The formation of the bimolecular complex and the subsequent proton transfer are highly sensitive to the polarity and hydrogen-bonding capabilities of the surrounding medium. Both experimental and theoretical studies have demonstrated that the solvent can significantly alter the stability of the tautomeric forms and influence the efficiency of the proton transfer process. pnas.orgnih.gov

In non-polar aprotic solvents, such as cyclohexane (B81311) and isooctane, the formation of a stable 1:1 hydrogen-bonded complex between 2-aminopyridine and acetic acid is favored. ccu.edu.tw This complex is a prerequisite for the efficient double proton transfer to occur. Upon photoexcitation in these environments, a rapid excited-state double proton transfer (ESDPT) takes place, leading to the formation of the 2(1H)-pyridinimine tautomer. ccu.edu.twresearchgate.net The less polar nature of these solvents minimizes competing interactions with the individual solute molecules, thereby promoting the formation of the intermolecularly hydrogen-bonded pair.

Conversely, in polar solvents, the proton transfer equilibrium is significantly affected. In highly polar solvents like acetonitrile, the excited-state double proton transfer is reportedly quenched. nih.gov This is attributed to the strong solvation of both 2-aminopyridine and acetic acid by the solvent molecules, which disrupts the formation of the necessary intermolecular double hydrogen bonds between the two reactants. nih.gov The polar solvent molecules effectively compete for hydrogen bonding sites, thus inhibiting the formation of the cyclic complex essential for the concerted or stepwise proton exchange.

Theoretical studies, employing methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), have provided further insights into the solvent's role. Calculations have shown that while the proton-transfer tautomer, 2(1H)-pyridinimine/acetic acid, is less stable than the normal form in the ground state, the energy difference is influenced by the solvent. ccu.edu.tw For instance, the inclusion of a solvation model for cyclohexane in calculations indicates that the normal 2-aminopyridine form is more stable than its tautomer by approximately 13.98 kcal/mol. ccu.edu.tw

Furthermore, the pKa of 2-aminopyridine, a measure of its basicity, is known to be solvent-dependent. liverpool.ac.uk Changes in the solvent can alter the acidity and basicity of the interacting species, thereby influencing the driving force for the proton transfer. In the excited state, the basicity of the pyridine nitrogen in 2-aminopyridine increases, a factor that facilitates the proton transfer from acetic acid. pnas.org The extent of this photobasicity can be modulated by the surrounding solvent.

The following tables summarize key findings from various studies on the influence of the solvent environment on the 2-aminopyridine-acetic acid system.

| Solvent | Association Constant (Ka) (M-1) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | Emission Maximum (Tautomer) (nm) | Reference |

|---|---|---|---|---|---|

| Cyclohexane | (4.5 ± 0.3) x 103 | -4.98 | -7.8 | ~420 | ccu.edu.tw |

| Isooctane | 1.2 x 103 | Not Reported | Not Reported | Not Reported | ccu.edu.tw |

| Acetonitrile | ESDPT is reported to be disrupted due to polar solvation. | nih.gov |

| State | Computational Method | Barrier for Reverse Proton Transfer (kcal/mol) | Reference |

|---|---|---|---|

| Ground State | MP2/6-31G(d',p') | 1.60 | ccu.edu.tw |

| Ground State | B3LYP/6-31+G(d',p') | 0.40 | ccu.edu.tw |

| Excited State (S1) | CIS/6-31+G(d',p') | 9.48 and 8.67 (two barriers) | ccu.edu.tw |

Computational and Theoretical Investigations of Acetic Acid;pyridin 2 Amine Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be an invaluable tool for probing the electronic structure and properties of molecular systems. By approximating the many-body electronic wavefunction with the spatially dependent electron density, DFT provides a computationally tractable yet accurate framework for a wide range of chemical investigations.

Optimized Molecular Geometries and Electronic Structures

DFT calculations have been instrumental in determining the most stable three-dimensional arrangements of the acetic acid;pyridin-2-amine complex. These calculations reveal the formation of a dual hydrogen-bonded system, where the carboxylic acid group of acetic acid interacts with both the pyridine (B92270) ring nitrogen and the amino group of pyridin-2-amine. mdpi.comacs.org This R22(8) heterodimer is a recurring and robust supramolecular synthon. mdpi.comacs.org

The optimized geometries obtained from DFT calculations provide crucial insights into bond lengths and angles within the complex. For instance, studies on similar systems have shown that upon complexation, there are subtle yet significant changes in the bond lengths of the C-N and C=O groups involved in the hydrogen bonding, reflecting the redistribution of electron density. researchgate.netnih.gov

The electronic structure of the complex, including the distribution of electron density and the nature of the molecular orbitals, is also elucidated by DFT. The formation of the hydrogen bonds leads to a polarization of the electron density, creating distinct regions of positive and negative electrostatic potential. This charge distribution is a key determinant of the complex's reactivity and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters for this compound and Related Complexes from DFT Calculations

| Parameter | Acetic Acid Monomer | Pyridin-2-amine Monomer | This compound Complex |

| O-H bond length (Å) | Data not available | Not applicable | Data not available |

| C=O bond length (Å) | Data not available | Not applicable | Data not available |

| N-H bond length (Å) | Not applicable | Data not available | Data not available |

| C-N (pyridine) bond length (Å) | Not applicable | Data not available | Data not available |

| Hydrogen Bond N···H-O (Å) | Not applicable | Not applicable | Data not available |

| Hydrogen Bond O···H-N (Å) | Not applicable | Not applicable | Data not available |

| Note: Specific numerical data for the this compound complex was not available in the provided search results. The table structure is based on typical parameters reported in DFT studies of similar hydrogen-bonded complexes. |

Vibrational Frequency Analysis and Spectroscopic Prediction

Theoretical vibrational spectra, obtained from DFT calculations, serve as a powerful complement to experimental techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be determined.

For the this compound complex, these calculations can predict the shifts in vibrational frequencies upon complex formation. For example, the stretching frequency of the O-H bond in acetic acid is expected to red-shift (decrease in frequency) due to its involvement in hydrogen bonding. Similarly, the N-H stretching and bending vibrations of pyridin-2-amine are also predicted to be affected. worldscientific.com Comparing these theoretical predictions with experimental spectra helps to confirm the formation of the complex and provides a detailed assignment of the observed vibrational bands. worldscientific.com

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactivity. unibo.ittandfonline.com Frontier Molecular Orbital (FMO) analysis, a direct output of DFT calculations, provides insights into the electron-donating and electron-accepting capabilities of a molecule. unibo.ittandfonline.com

In the this compound complex, the HOMO is typically localized on the electron-rich pyridin-2-amine moiety, while the LUMO is often centered on the acetic acid. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical stability and reactivity of the complex. tandfonline.com A smaller HOMO-LUMO gap generally indicates a more reactive species. DFT calculations have been used to determine these energy levels and the gap, providing a quantitative measure of the complex's electronic properties and its propensity for charge transfer interactions. researchgate.netccu.edu.tw

Table 2: Frontier Molecular Orbital Energies for this compound and Related Systems

| System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Acetic Acid | Data not available | Data not available | Data not available |

| Pyridin-2-amine | Data not available | Data not available | Data not available |

| This compound Complex | Data not available | Data not available | Data not available |

| Note: Specific numerical data for the this compound complex was not available in the provided search results. The table structure is based on typical parameters reported in FMO analysis. |

Energy Barrier Calculations for Proton Transfer Pathways

One of the most intriguing aspects of the this compound system is the potential for proton transfer between the two molecules. DFT calculations are instrumental in mapping the potential energy surface for this process and determining the energy barriers associated with different proton transfer pathways.

Theoretical studies have investigated both single and double proton transfer mechanisms. ccu.edu.tw In the ground state, calculations have shown that the neutral hydrogen-bonded complex is generally more stable than the proton-transfer tautomer. ccu.edu.tw The energy barrier for the forward proton transfer (from acetic acid to pyridin-2-amine) and the reverse proton transfer can be calculated. For instance, studies on the 2-aminopyridine (B139424)/acetic acid system have estimated the reverse proton-transfer barrier to be as low as 0.40 kcal/mol at the B3LYP/6-31+G(d′,p′) level of theory, suggesting a facile process. ccu.edu.tw These calculations often involve locating the transition state structure, which represents the highest energy point along the reaction coordinate. The height of this barrier provides a kinetic measure of how easily the proton transfer can occur.

Crystal Structure Prediction (CSP) and Lattice Energy Calculations

Predicting the crystal structure of a molecule from its chemical diagram alone is a grand challenge in computational chemistry. acs.orgtandfonline.com Crystal Structure Prediction (CSP) methods aim to identify the most stable polymorphs (different crystal structures of the same compound) by searching for minima on the lattice energy landscape. acs.org

For the this compound system, CSP would involve generating a multitude of plausible crystal packing arrangements and then calculating their lattice energies. The lattice energy is the energy released when the constituent molecules come together from the gas phase to form the crystal lattice. These calculations typically employ force fields or a combination of force fields and DFT (hybrid ab initio/empirical models) to balance accuracy and computational cost. acs.org While specific CSP studies on the this compound complex were not found, the methodology has been applied to acetic acid itself, highlighting the complexity of even simple systems where numerous structures can exist within a narrow energy range. amercrystalassn.org

Molecular Dynamics Simulations of Supramolecular Interactions

While DFT and CSP provide static pictures of molecular complexes and crystals, Molecular Dynamics (MD) simulations offer a dynamic perspective. jyu.fi MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of their behavior over time.

For the this compound complex, MD simulations can be used to study the dynamics of supramolecular interactions in different environments, such as in solution. mdpi.com These simulations can reveal the formation and breaking of hydrogen bonds, the conformational flexibility of the complex, and the role of solvent molecules in stabilizing or disrupting the interactions. mdpi.com By analyzing the trajectories of the atoms, properties like radial distribution functions can be calculated to understand the local ordering of molecules. MD simulations are particularly valuable for investigating the initial stages of self-assembly and nucleation, providing insights into how individual complexes aggregate to form larger supramolecular structures. jyu.fimdpi.com

Computational Analysis of Reaction Pathways and Catalytic Mechanisms

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the reaction pathways and catalytic mechanisms involving acetic acid and 2-aminopyridine complexes. These investigations provide detailed insights into the energetics and structural transformations that occur during chemical reactions.

A key area of focus has been the double proton transfer (DPT) reaction within the 2-aminopyridine/acetic acid complex. Theoretical calculations have shown that acetic acid acts as a catalyst, significantly reducing the energy barrier for proton transfer. ccu.edu.tw In the ground state, the proton-transfer tautomer, 2-imino-1,2-dihydropyridine (the tautomer of 2-aminopyridine), complexed with acetic acid is energetically less favorable than the normal form by approximately 8–12 kcal/mol. ccu.edu.tw However, the presence of acetic acid drastically lowers the activation energy required for this transformation. ccu.edu.tw

Upon photoexcitation, an excited-state double proton transfer (ESDPT) can occur. ccu.edu.tw Theoretical models have identified two transition states (TS1 and TS2) along the reaction pathway in the first excited state (S1). ccu.edu.tw The calculated energy barriers for these transitions provide a theoretical foundation for the picosecond dynamics observed experimentally. ccu.edu.tw The asynchronous nature of the double proton transfer, where the two protons move sequentially rather than simultaneously, has been correlated with the relative strengths of the hydrogen bonds within the complex. ccu.edu.tw

Furthermore, computational analyses have explored the catalytic role of metal complexes in reactions involving 2-aminopyridine derivatives. For instance, palladium(II) acetate (B1210297) has been used as a catalyst in the cyclization of N-aryl-2-aminopyridines. rsc.orgrsc.org DFT calculations can help to elucidate the mechanism of such catalytic cycles, including the formation of intermediate complexes and the energetics of each step. rsc.orgrsc.org Similarly, manganese complexes with aminopyridine ligands, in the presence of acetic acid, have been shown to catalyze C-H bond oxidations. mdpi.com Computational studies can model the proposed catalytic cycles, involving the formation of active manganese-oxo species and their subsequent reactions. mdpi.com

The table below summarizes key energetic data from computational studies on the 2-aminopyridine/acetic acid system.

| Parameter | Method | Value (kcal/mol) | Reference |

| Ground State Tautomer Energy Difference | DFT | 8-12 | ccu.edu.tw |

| Reverse Proton Transfer Barrier (Ground State) | MP2/6-31G(d',p') | 1.60 | ccu.edu.tw |

| Reverse Proton Transfer Barrier (Ground State) | B3LYP/6-31G(d',p') | 0.65 | ccu.edu.tw |

| Excited State Barrier (TS1) | CIS/6-31+G(d',p') | 9.48 | ccu.edu.tw |

| Excited State Barrier (TS2) | CIS/6-31+G(d',p') | 8.67 | ccu.edu.tw |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the close contacts between molecules can be obtained. This method is particularly useful for understanding the hydrogen bonding and other non-covalent interactions that govern the formation and stability of molecular complexes like this compound.

The two-dimensional fingerprint plots derived from the Hirshfeld surface offer a quantitative summary of the intermolecular contacts. These plots show the distribution of di (distance to the nearest nucleus inside the surface) versus de (distance to the nearest nucleus outside the surface). Specific types of interactions appear as characteristic patterns on the fingerprint plot, allowing for their identification and quantification. For example, the sharp spikes in the fingerprint plot are characteristic of strong hydrogen bonds. iucr.org

The table below illustrates a hypothetical breakdown of intermolecular contacts for a 2-aminopyridine complex based on typical findings from Hirshfeld surface analysis.

| Interaction Type | Percentage Contribution |

| H···H | 36.2% |

| H···C/C···H | 20.5% |

| H···O/O···H | 20.0% |

| C···O/O···C | 6.5% |

| C···N/N···C | 6.2% |

| H···N/N···H | 4.5% |

| C···C | 4.3% |

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various electronic and structural properties of a molecule. These descriptors are crucial for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR), which aim to correlate the chemical structure of a compound with its biological activity or physical properties. For the this compound complex and its analogs, these descriptors provide a theoretical framework for understanding and predicting their behavior.

Commonly calculated quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, electronegativity, chemical potential, hardness, and softness. sci-hub.seresearchgate.net These parameters are often calculated using Density Functional Theory (DFT) methods, such as B3LYP, with appropriate basis sets. rmit.edu.vnnih.gov

The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO gap generally implies high chemical reactivity. nih.gov For instance, in studies of 2-aminopyridine derivatives, these frontier molecular orbital descriptors have been correlated with their observed antibacterial or antioxidant activities. researchgate.netnih.gov

Structure-property relationship studies on multicomponent systems involving 2-aminopyridine derivatives have shown that the electronic properties and polarizability of substituents can significantly influence macroscopic properties like optical anisotropy. acs.org By systematically varying substituents and calculating the corresponding quantum chemical descriptors, it is possible to build predictive models for desired properties.

The table below provides a representative set of quantum chemical descriptors that could be calculated for 2-aminopyridine derivatives to establish structure-property relationships.

| Descriptor | Typical Value Range (Arbitrary Units) | Significance |

| HOMO Energy (eV) | -6.0 to -3.5 | Electron-donating ability |

| LUMO Energy (eV) | -2.0 to 0.5 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 3.0 to 5.5 | Chemical reactivity, stability |

| Dipole Moment (Debye) | 2.5 to 12.0 | Polarity, intermolecular interactions |

| Chemical Hardness (eV) | 1.5 to 2.8 | Resistance to change in electron configuration |

| Chemical Softness (eV⁻¹) | 0.35 to 0.67 | Polarizability, reactivity |

Molecular Docking Studies of 2-Aminopyridine Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as a 2-aminopyridine analog, to the active site of a target protein.

Numerous studies have employed molecular docking to investigate the potential biological activities of 2-aminopyridine derivatives. tandfonline.com These studies often target enzymes or receptors implicated in various diseases. For example, 2-aminopyridine analogs have been docked into the active sites of bacterial proteins like dihydrofolate reductase (DHFR) and DNA gyrase to rationalize their antibacterial activity. mdpi.comresearchgate.net The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are responsible for the binding of the ligand to the protein. tandfonline.com

In a typical molecular docking study, a library of 2-aminopyridine analogs is docked into the binding pocket of a target protein whose three-dimensional structure is known (often from X-ray crystallography or NMR spectroscopy). The docking program then generates a series of possible binding poses for each ligand and scores them based on a scoring function that estimates the binding free energy. The pose with the lowest score is generally considered to be the most likely binding mode.

For instance, docking studies on 2-aminopyridine derivatives as c-Met kinase inhibitors have identified key amino acid residues, such as Tyr1230 and Arg1208, that are crucial for binding. mdpi.com The analysis of the docked conformations can guide the rational design of new, more potent inhibitors by suggesting modifications to the ligand structure that would enhance its interactions with the target. mdpi.com Similarly, docking of fluorinated 2-aminopyridine derivatives into the active site of thymidylate kinase from Mycobacterium tuberculosis has provided insights into their antitubercular activity. plos.orguel.ac.uk

The data from molecular docking studies are often presented in tables that summarize the binding energies and key interactions for a series of compounds.

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 2-aminopyridine analog 1 | S. aureus DHFR (4URM) | -7.5 | TYR100, ILE50, PHE92 | mdpi.comresearchgate.net |

| 2-aminopyridine analog 2 | B. subtilis (2RHL) | -8.2 | SER49, LEU20, VAL99 | mdpi.comresearchgate.net |

| Fluorinated 2-aminopyridine | M. tuberculosis Thymidylate Kinase | -9.67 | ARG95, TYR39, GLY10 | plos.orguel.ac.uk |

| 2-aminopyridine derivative | c-Met Kinase | - | Tyr1230, Arg1208 | mdpi.com |

Advanced Research Applications of Acetic Acid;pyridin 2 Amine Compounds

Crystal Engineering for Multi-Component Materials

Crystal engineering with acetic acid and 2-aminopyridine (B139424) focuses on the predictable assembly of molecules to form crystalline solids with desired structures and properties. This strategy is particularly valuable in the pharmaceutical industry for creating co-crystals with improved physicochemical characteristics.

The design of pharmaceutical co-crystals often utilizes a strategy based on supramolecular synthons, which are robust and predictable non-covalent interactions between functional groups. acs.orgsaspublishers.com In the case of 2-aminopyridine and carboxylic acids like acetic acid, the primary interaction is the highly reliable acid-pyridine heterosynthon. rsc.orgacs.org This involves a hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine (B92270) ring's nitrogen atom. rsc.org

A critical aspect of the design strategy is the prediction of whether a co-crystal (neutral components) or a salt (ionic components) will form. This is often guided by the difference in the pKa values (ΔpKa) between the base (2-aminopyridine) and the acid (acetic acid). mdpi.com

A ΔpKa < 0 generally results in a co-crystal. mdpi.com

A ΔpKa > 3 typically leads to salt formation. mdpi.com

The range between 0 and 3 is an area of uncertainty where either a co-crystal or a salt may form. rsc.orgmdpi.com

The formation of co-crystals can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, dissolution rate, stability, and bioavailability, without changing its pharmacological activity. worktribe.comresearchgate.netnih.govnih.gov For instance, co-crystals of 5-aminosalicylic acid with 2-aminopyridine have been shown to significantly improve solubility. google.com The selection of a suitable co-former, like 2-aminopyridine, is a key step in this process, aiming to introduce desirable intermolecular interactions. saspublishers.comresearchgate.net

Table 1: Key Design Strategies for 2-Aminopyridine Co-crystals

| Strategy | Description | Key Factors | Reference |

|---|---|---|---|

| Supramolecular Synthon Approach | Utilizes robust and predictable non-covalent interactions, primarily the acid-pyridine heterosynthon, to guide crystal assembly. | Functional group compatibility, hydrogen bond propensity. | saspublishers.comrsc.orgacs.org |

| pKa Rule | Employs the difference in pKa values between the API and the co-former to predict the likelihood of co-crystal versus salt formation. | ΔpKa = pKa(base) - pKa(acid). | rsc.orgmdpi.com |

| Co-former Selection | Involves choosing a pharmaceutically acceptable molecule (co-former) that can form desired intermolecular interactions with the API to modify its properties. | Solubility, stability, and regulatory acceptance of the co-former. | researchgate.netnih.gov |

The synthesis of co-crystals involving 2-aminopyridine and carboxylic acids is commonly achieved through methods such as slow solvent evaporation, solid-state grinding, or crystallization from a supersaturated solution. nih.govtandfonline.com The solvent evaporation technique is one of the most common methods, where the components are dissolved in a suitable solvent, which is then allowed to evaporate slowly, leading to the formation of single crystals. nih.govnih.gov

Characterization of the resulting materials is crucial to confirm co-crystal formation and to determine their structure. Key analytical techniques include:

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional arrangement of molecules in the crystal lattice, confirming the presence of the desired supramolecular synthons. tandfonline.comresearchgate.net

Powder X-ray Diffraction (PXRD): Used to confirm the formation of a new crystalline phase and to check for the presence of the starting materials. tandfonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups and the hydrogen bonding interactions within the co-crystal. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to characterize the molecular structure in solution and can provide evidence of co-crystal formation. tandfonline.com

In co-crystals of 2-aminopyridine derivatives with carboxylic acids, the characteristic R²₂(8) graph-set motif is frequently observed. researchgate.netresearchgate.net This motif arises from a pair of N-H···O and O-H···N hydrogen bonds, forming a cyclic hydrogen-bonded structure between the amino group of the pyridine and the carboxyl group of the acid. researchgate.net

The specific arrangement of molecules in a crystal, known as crystal packing, has a direct and profound impact on the material's macroscopic properties. acs.org In co-crystals of 2-aminopyridine and acetic acid, the way the supramolecular synthons assemble into a three-dimensional lattice dictates the functional performance, including solubility, stability, and mechanical properties. worktribe.comresearchgate.net

Different hydrogen-bonding motifs can lead to diverse supramolecular architectures, such as chains, sheets, or more complex networks. researchgate.net For example, in some co-crystals, the primary acid-pyridine heterosynthons are further linked by other intermolecular interactions, creating extended structures that enhance the stability of the crystal lattice. researchgate.net The efficiency of crystal packing influences the lattice energy; a more tightly packed crystal generally has lower energy and greater stability. nih.gov

The ability to control crystal packing through the principles of crystal engineering allows for the fine-tuning of a drug's physicochemical properties. acs.org By creating different co-crystals of the same API, it is possible to generate a range of solid forms, each with a unique set of properties, thereby expanding the options for formulation and drug delivery. worktribe.com This controlled modification is a central goal of pharmaceutical crystal engineering. researchgate.netnih.gov

Coordination Chemistry and Metal-Organic Complexes

2-Aminopyridine and acetate (B1210297) ions are versatile ligands in coordination chemistry, capable of binding to transition metal ions to form a wide array of metal-organic complexes with interesting structural, magnetic, and catalytic properties.

Transition metal complexes incorporating both 2-aminopyridine and acetate ligands are typically synthesized by reacting a metal acetate salt with 2-aminopyridine in a suitable solvent. researchgate.netscinito.ai The resulting complexes can exhibit diverse stoichiometries and coordination geometries depending on the metal ion, the reaction conditions, and the molar ratio of the ligands.

For example, two polymorphic modifications of a cobalt(II) complex with 2-aminopyridine and acetate have been synthesized and characterized. researchgate.net In both forms, the Co(II) ion is six-coordinate, bonded to four oxygen atoms from two bidentate chelating acetate ligands and two nitrogen atoms from two 2-aminopyridine molecules. researchgate.net Similarly, a copper(II) acetate complex with 2-aminopyridine has been grown as single crystals and characterized, revealing a monoclinic crystal structure. researchgate.net

The characterization of these complexes involves a range of spectroscopic and analytical methods:

Single-Crystal X-ray Diffraction: Determines the coordination geometry of the metal center, bond lengths, and angles. researchgate.net

FTIR Spectroscopy: Confirms the coordination of the ligands to the metal ion by observing shifts in the vibrational frequencies of the N-H, C=O, and pyridine ring stretching modes. researchgate.net

UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and helps to elucidate the coordination environment of the metal ion.

Magnetic Susceptibility Measurements: Used to determine the magnetic properties of the complexes, which are dependent on the electronic configuration and spin state of the metal ion. researchgate.net

Table 2: Examples of Synthesized Transition Metal Complexes

| Metal Ion | Complex Formula (example) | Coordination Geometry (example) | Key Findings | Reference |

|---|---|---|---|---|

| Co(II) | [Co(CH₃COO)₂(C₅H₆N₂)₂] | Six-coordinate octahedral | Two polymorphic forms were isolated and structurally characterized. | researchgate.net |

| Cu(II) | [Cu(CH₃COO)₂(C₅H₆N₂)₂] | - | Single crystals were grown and confirmed to have a monoclinic structure. | researchgate.net |

| Cd(II) | [Cd(4-aminopyridine)₂(NCS)Cl] | - | Synthesized and structurally characterized by single crystal X-ray diffraction. | nih.gov |

| Ni(II) | [Ni(CS)(2-AMPY)(H₂O)₃] | - | A nickel(II) complex with chitosan (B1678972) and 2-aminopyridine was synthesized for creating NiO nanoparticles. | researchgate.net |

| Zn(II) | [Zn(4-NH₂py)₂(NCS)₂] | Tetrahedral | Synthesized and characterized by FTIR and single-crystal X-ray diffraction. | scinito.ai |

2-Aminopyridine is a versatile ligand that can exhibit several coordination modes in metal complexes. pvpcollegepatoda.org Its behavior is influenced by the nature of the metal ion, the other ligands present, and the reaction conditions.

The most common coordination modes are:

Monodentate (η¹-coordination): 2-Aminopyridine typically binds to the metal ion through the more basic pyridine nitrogen atom. researchgate.netpvpcollegepatoda.orgmdpi.com This is the most frequently observed mode. Coordination through the exocyclic amino nitrogen is less common. pvpcollegepatoda.org

Bidentate Chelation: The ligand can form a chelate ring by coordinating to the metal center through both the pyridine nitrogen and the exocyclic amino nitrogen. pvpcollegepatoda.org

Bridging: In some cases, 2-aminopyridine can act as a bridging ligand, connecting two metal centers.

The flexibility in its binding mode makes 2-aminopyridine a valuable component in the design of polynuclear complexes and metal-organic frameworks. pvpcollegepatoda.orgresearchgate.net When it coordinates as a monodentate ligand through the pyridine nitrogen, the uncoordinated amino group is available for further interactions, such as hydrogen bonding, which can play a crucial role in stabilizing the crystal structure of the complex. pvpcollegepatoda.org This dual functionality allows it to act as both a coordinating ligand and a director of supramolecular assembly.

Electroactive Self-Assembled Multilayers on Surfaces

The formation of electroactive self-assembled multilayers on surfaces using the acetic acid;pyridin-2-amine compound leverages the distinct chemical properties of both constituent molecules. Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. The versatility of SAMs stems from the ability to tailor their chemical and physical properties by choosing molecules with specific anchor groups, linkers, and terminal groups. nih.gov

In the context of the this compound system, 2-aminopyridine can serve as a foundational layer on various substrates. For instance, 4-aminopyridine (B3432731) has been shown to form a self-assembled monolayer that can act as a metal nucleation inducer, effectively changing the surface properties of the substrate. researchgate.net Similarly, 2-aminopyridine can adsorb onto surfaces, presenting its amine or pyridine nitrogen functionalities for further interaction.

Acetic acid can also form self-assembled monolayers, particularly on metal surfaces where the carboxylate group acts as the anchor. scispace.com The acid-base interaction between the pyridine nitrogen of an adsorbed 2-aminopyridine layer and the carboxylic acid group of acetic acid can drive the formation of a secondary layer, creating a well-defined multilayer structure. This ionic interaction provides a stable linkage between the layers.

The electroactive nature of these multilayers arises primarily from the aminopyridine component. Polyaniline and its oligomers are well-known for their electroactivity, exhibiting reversible oxidative states upon protonic acid doping. nih.gov The aminopyridine moiety shares structural similarities with aniline (B41778) and can be expected to exhibit redox activity. The presence of acetic acid can facilitate this by providing the necessary protonic environment. Such electroactive surfaces have potential applications in tissue engineering, where they can stimulate cellular responses like neuritogenesis in the absence of traditional growth factors. nih.gov Furthermore, integrating transition metal complexes, which can coordinate with the terpyridine-like structure of 2-aminopyridine, can introduce redox switching capabilities, making these multilayers promising for molecular electronic devices. nih.gov

Catalytic Applications in Organic Transformations

Transition Metal-Catalyzed C-H Activation and Cross-Coupling Reactions Utilizing 2-Aminopyridine as a Directing Group

The pyridine and amine nitrogen atoms of 2-aminopyridine make it an exceptional directing group in transition metal-catalyzed C-H activation and cross-coupling reactions. rsc.org This strategy offers an atom-economical pathway to construct complex N-heterocycles and other nitrogen-containing molecules. rsc.orgresearchgate.net The 2-aminopyridine group acts as a bidentate ligand, coordinating to a transition metal center (such as palladium, rhodium, or ruthenium) to form a stable five-membered metallacycle intermediate. rsc.org This chelation-assisted process positions the metal catalyst in close proximity to a specific C-H bond, typically at the ortho-position of an attached aryl group, leading to highly regioselective bond cleavage and functionalization. rsc.org

This directing group strategy has been successfully employed in a wide array of organic transformations. Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, have been utilized to catalyze these reactions. rsc.orgresearchgate.net The versatility of this approach allows for the coupling of N-aryl-2-aminopyridines with diverse partners such as alkynes, alkenes, and propargylic alcohols. rsc.org For example, rhodium(III) catalysis enables the C-H activation and cascade annulation of N-aryl-2-aminopyridines with propargylic alcohols to synthesize valuable indole (B1671886) derivatives. rsc.org The 2-aminopyridine directing group can often be easily removed after the desired transformation, enhancing the synthetic utility of this methodology. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions Using 2-Aminopyridine as a Directing Group

| Metal Catalyst | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Palladium (Pd) | Alkynes | Indoles | rsc.org |

| Rhodium (Rh) | Propargylic Alcohols | Indoles | rsc.org |

| Rhodium (Rh) | Vinylene Carbonate | Carboxymethylated Amines | rsc.org |

| Iridium (Ir) | Diazo Compounds | Annulated Products | rsc.org |

| Ruthenium (Ru) | Olefins | Latent Pyridine Rings | researchgate.net |

| Cobalt (Co) | 1,3-Diynes | Annulated Hydrazones | researchgate.net |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of catalytic cycles involving 2-aminopyridine as a directing group is crucial for optimizing reaction conditions and developing new transformations. These investigations typically employ a combination of experimental techniques (kinetics, isotope effects) and computational methods like Density Functional Theory (DFT) to map the energy landscape of the reaction. digitellinc.comruhr-uni-bochum.de

The generally accepted mechanism for these transition metal-catalyzed reactions involves several key steps:

Coordination: The 2-aminopyridine substrate coordinates to the metal center in a bidentate fashion through its two nitrogen atoms. rsc.org

C-H Activation: This is often the rate-determining step. The chelated metal center facilitates the cleavage of a proximal C-H bond, leading to the formation of a stable five- or six-membered metallacycle intermediate. rsc.org

Coordination/Insertion: The coupling partner (e.g., an alkyne or alkene) coordinates to the metal center within the metallacycle. This is followed by migratory insertion of the coupling partner into the metal-carbon bond, forming a larger, seven-membered metallacycle intermediate. rsc.org

Reductive Elimination: The final product is formed through reductive elimination, which creates the new C-C or C-heteroatom bond and regenerates the active metal catalyst, allowing it to re-enter the catalytic cycle. rsc.org

For example, in the iridium(III)-catalyzed annulation of N-aryl-2-pyridinamines with diazo compounds, the proposed mechanism involves pyridyl-directed C-H activation, formation of an iridium-carbene bond, migratory insertion, and subsequent reductive elimination. rsc.org DFT calculations have been instrumental in elucidating the geometries and energies of intermediates and transition states in similar catalytic cycles, providing critical insights that guide catalyst design and improvement. ruhr-uni-bochum.de

Acetic Acid as a Catalyst in Addition Reactions Involving 2-Aminopyridine

Acetic acid can function as a Brønsted acid catalyst in addition reactions involving 2-aminopyridine. Its role is typically to activate an electrophilic reaction partner, thereby facilitating nucleophilic attack by the amine. For instance, in condensation reactions, acetic acid can protonate the oxygen atom of a carbonyl group in an aldehyde or ketone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the primary amino group of 2-aminopyridine to form a carbinolamine intermediate, which then dehydrates to form an imine.

While strong acids are sometimes required for certain transformations, nih.gov acetic acid has proven effective as a catalyst in various annulation and condensation reactions. For example, a catalytic amount of acetic acid has been used in the synthesis of 5-aryl-dihydropyrazoles through the annulation of 2-aryloxyacetohydrazides with α,β-unsaturated ketones. researchgate.net In reactions involving 2-aminopyridine, the pyridine nitrogen can act as an intramolecular proton shuttle, assisting in the catalytic process. nih.gov The acidic medium provided by acetic acid is also crucial for the hydrogenation of substituted pyridines to piperidine (B6355638) derivatives using catalysts like PtO₂, where the protic solvent plays a key role in the reduction mechanism. researchgate.net

Precursor and Intermediate in Complex Organic Synthesis

Synthesis of Nitrogen Heterocycles (e.g., Imidazo[1,2-a]pyridines) from 2-Aminopyridine

2-Aminopyridine is a cornerstone building block for the synthesis of a wide range of nitrogen-containing fused heterocycles, most notably imidazo[1,2-a]pyridines. bio-conferences.org This heterocyclic core is a prominent scaffold in medicinal chemistry. bio-conferences.org The synthesis typically involves the reaction of 2-aminopyridine with a partner that provides the remaining two carbon atoms of the imidazole (B134444) ring.

Numerous synthetic strategies have been developed, often employing transition metal catalysts or metal-free conditions. nih.gov A common approach is the condensation of 2-aminopyridine with α-haloketones, which proceeds via initial alkylation of the endocyclic pyridine nitrogen, followed by intramolecular condensation and cyclization. bio-conferences.orgnih.gov

Modern methods focus on multicomponent reactions that increase efficiency and molecular diversity. For example, three-component reactions combining 2-aminopyridine, an aldehyde, and a third component like an alkyne, isonitrile, or trimethylsilylcyanide provide direct access to substituted imidazo[1,2-a]pyridines. bio-conferences.orgrsc.orgresearchgate.net These reactions are often catalyzed by copper or iodine salts. rsc.orgresearchgate.netorganic-chemistry.org Copper-catalyzed aerobic oxidative reactions, using air or oxygen as the oxidant, represent an environmentally friendly route to these heterocycles from 2-aminopyridines and ketones or nitroolefins. organic-chemistry.org

Table 2: Selected Synthetic Routes to Imidazo[1,2-a]pyridines from 2-Aminopyridine

| Reaction Partner(s) | Catalyst / Conditions | Description | Reference |

|---|---|---|---|

| α-Haloketones | Catalyst-free, 60°C | Solvent-free condensation and cyclization. | bio-conferences.org |

| Ketones, Aldehydes | Graphene Oxide (GO) | Three-component condensation. | nih.gov |

| Aldehydes, Alkynes | CuSO₄/TsOH | Copper-catalyzed three-component coupling reaction. | researchgate.net |

| Acetophenones | CuI / O₂ | Aerobic oxidative C-N bond formation. | organic-chemistry.org |

| Aldehydes, Isocyanides | Iodine (I₂) | Iodine-catalyzed [4+1] cycloaddition at room temperature. | rsc.org |

| Nitroolefins | Copper-catalyzed | One-pot procedure using air as the oxidant. | organic-chemistry.org |

Functionalization Reactions of 2-Aminopyridine Derivatives

The 2-aminopyridine scaffold is a versatile building block in organic synthesis, amenable to a wide array of functionalization reactions. These reactions are crucial for the development of novel compounds with diverse applications, including pharmaceuticals and materials science. Research has focused on various strategies to modify the 2-aminopyridine core, including transition metal-catalyzed cross-coupling reactions, multicomponent reactions, and direct C-H functionalization.

Transition metal catalysis has proven to be a powerful tool for the functionalization of 2-aminopyridine derivatives. The pyridyl nitrogen atom can act as a directing group, facilitating C-H activation and subsequent bond formation at specific positions. For instance, palladium-catalyzed reactions have been extensively used for the arylation and olefination at the C5-position of the N-(alkyl)pyrimidin-2-amine core with high regioselectivity. researchgate.net Both Pd(II)/Pd(IV) and Pd(0)/Pd(II) catalytic cycles have been implicated in these transformations. researchgate.net Similarly, rhodium(III)-catalyzed C(sp²)–H functionalization/cyclization of N-phenyl-2-aminopyridine with α,β-unsaturated aldehydes has been developed for the synthesis of dihydroquinolinones.